1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Preparation of [1.1.1]propellane: This is a key intermediate in the synthesis of bicyclo[1.1.1]pentane derivatives.
Functionalization of [1.1.1]propellane: The [1.1.1]propellane is then functionalized with the desired substituents.
Iodination: The final step involves the iodination of the bicyclo[1.1.1]pentane scaffold.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Continuous flow processes and automated synthesis techniques can be employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Addition Reactions: The bicyclo[1.1.1]pentane scaffold can participate in addition reactions, particularly with electrophiles and nucleophiles
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction can lead to different oxidation states of the iodine atom .
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for drug discovery. .
Materials Science: The bicyclo[1.1.1]pentane core can be incorporated into materials to enhance their mechanical and thermal properties.
Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving halogenated compounds.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity through electronic and steric effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoro-2-methylphenyl)-3-chlorobicyclo[1.1.1]pentane
- 1-(3-Fluoro-2-methylphenyl)-3-bromobicyclo[1.1.1]pentane
- 1-(3-Fluoro-2-methylphenyl)-3-fluorobicyclo[1.1.1]pentane
Uniqueness
1-(3-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both fluorine and iodine atoms. This combination imparts distinct electronic properties, making the compound highly reactive and versatile for various applications. The iodine atom, in particular, can serve as a useful handle for further functionalization through substitution reactions .
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FI/c1-8-9(3-2-4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWTUGKERXQYSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C23CC(C2)(C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.